molecular formula C16H12Cl2N2O2S B2575912 4,5-dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374680-44-0

4,5-dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B2575912
CAS No.: 1374680-44-0
M. Wt: 367.24
InChI Key: RHNUUSGUDCNRSB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative with a quinoline moiety. Sulfonamides are known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This compound’s structure features a benzene-sulfonamide core substituted with chlorine atoms at positions 4 and 5, a methyl group at position 2, and a quinolin-3-yl group as the amine substituent. Such structural features are critical for modulating solubility, bioavailability, and target binding .

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-10-6-13(17)14(18)8-16(10)23(21,22)20-12-7-11-4-2-3-5-15(11)19-9-12/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNUUSGUDCNRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

4,5-dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Modifications

  • (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa): This compound () shares a quinoline-sulfonamide backbone but differs in substituents. The presence of methoxy groups (electron-donating) and a styryl chain enhances solubility and π-π interactions compared to the dichloro-methyl substituents in the target compound. Chlorine atoms in both compounds may improve metabolic stability but reduce aqueous solubility .
  • SC-558 and Analogs (1a-f): These compounds (–4) feature a dihydroquinazolinone-ethenyl-sulfonamide scaffold. SC-558, a COX-2 inhibitor, highlights the importance of sulfonamide positioning and aromatic substituents.

Substituent Comparison Table

Compound Name Core Structure Key Substituents Pharmacological Relevance
Target Compound Benzene-sulfonamide 4,5-Cl; 2-CH3; quinolin-3-yl Hypothetical COX-2 inhibition
IIIa () Benzene-sulfonamide 5-Cl; 4-OCH3; styryl-quinoline Antibacterial/antifungal
SC-558 (–4) Dihydroquinazolinone-ethenyl 3-phenyl; ethenyl linker COX-2 inhibition
CP-1 () Pyridine-carbonitrile 2-chlorobenzo[h]quinolin-3-yl Anticancer (hypothetical)

Pharmacological Activity

COX-2 Inhibition Potential

SC-558 and its analogs (–4) demonstrate that sulfonamides with extended aromatic systems (e.g., ethenyl-dihydroquinazolinone) exhibit strong COX-2 selectivity. The target compound’s dichloro-methyl-quinoline substituents could enhance hydrophobic interactions with the COX-2 active site, similar to SC-558’s 3-phenyl group. However, steric hindrance from the methyl group might reduce binding efficiency compared to smaller substituents like methoxy .

Solubility and Bioavailability

highlights that sulfonamide solubility depends on substituent polarity. Sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) shows higher solubility in alcohol-water mixtures due to its amino and dimethylpyrimidine groups. In contrast, the target compound’s dichloro and methyl groups likely reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

4,5-Dichloro-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various other sulfonamides, which are known for their pharmacological properties, including antibacterial and anti-inflammatory effects. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10Cl2N2O2S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This compound features a quinoline moiety linked to a sulfonamide group, which is crucial for its biological interactions.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Studies have shown that derivatives of sulfonamides exhibit varying degrees of activity against a range of pathogens. While specific data on this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-AminobenzenesulfonamideE. coli32 µg/mL
2-Methyl-N-(quinolin-3-yl)benzenesulfonamideStaphylococcus aureus16 µg/mL
This compound UnknownTBD

Cardiovascular Effects

Research has indicated that sulfonamides can influence cardiovascular parameters. A study using isolated rat heart models demonstrated that certain benzenesulfonamides could alter perfusion pressure and coronary resistance. Although direct studies on this compound are scarce, it is hypothesized that similar mechanisms may apply due to structural similarities with other active compounds.

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Change in Perfusion Pressure (%)
Control-0
Benzenesulfonamide0.001-15
This compound TBDTBD

The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. For compounds like this compound, it is likely that similar mechanisms are at play, although additional studies are required to confirm this.

Interaction with Calcium Channels

Recent research suggests that some benzenesulfonamides may interact with calcium channels, influencing vascular tone and blood pressure regulation. This interaction could be a significant pathway through which this compound exerts its effects.

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